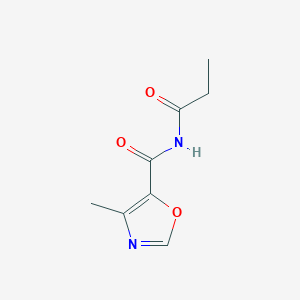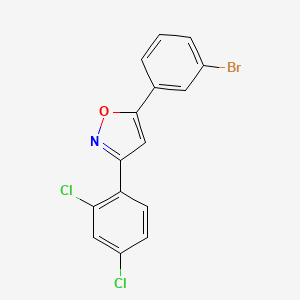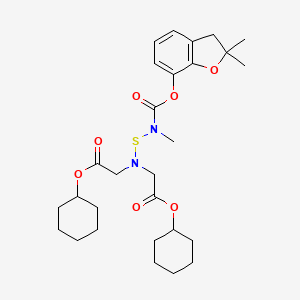
Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester is a complex organic compound It is characterized by its unique structure, which includes a glycine backbone, a cyclohexyloxy group, and a benzofuranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester typically involves multiple steps. The process may start with the preparation of the glycine derivative, followed by the introduction of the cyclohexyloxy group through an etherification reaction. The benzofuranyl moiety can be introduced via a Friedel-Crafts acylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine
In medicine, Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester might be investigated for its therapeutic potential. This could include its use as a drug candidate for treating specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester might include other glycine derivatives, compounds with cyclohexyloxy groups, or molecules containing benzofuranyl moieties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications, such as targeted drug delivery or the development of novel materials.
Properties
CAS No. |
82560-38-1 |
|---|---|
Molecular Formula |
C28H40N2O7S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
cyclohexyl 2-[(2-cyclohexyloxy-2-oxoethyl)-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
InChI |
InChI=1S/C28H40N2O7S/c1-28(2)17-20-11-10-16-23(26(20)37-28)36-27(33)29(3)38-30(18-24(31)34-21-12-6-4-7-13-21)19-25(32)35-22-14-8-5-9-15-22/h10-11,16,21-22H,4-9,12-15,17-19H2,1-3H3 |
InChI Key |
INEYXTXEPLTSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC(=O)OC3CCCCC3)CC(=O)OC4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


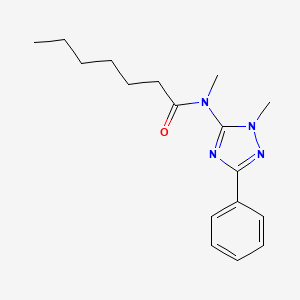
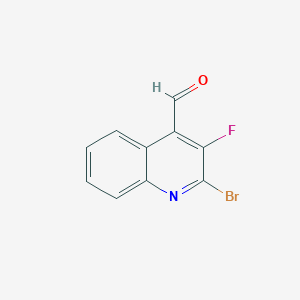
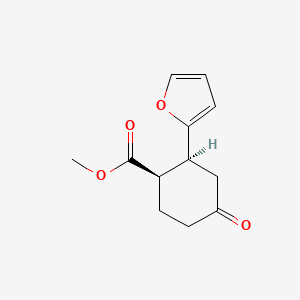
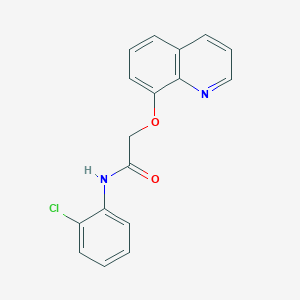
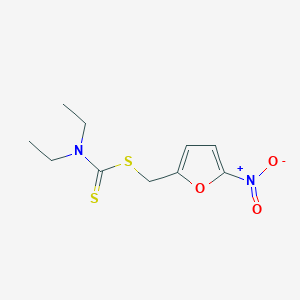
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
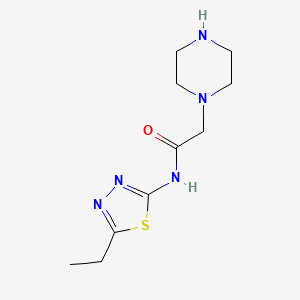
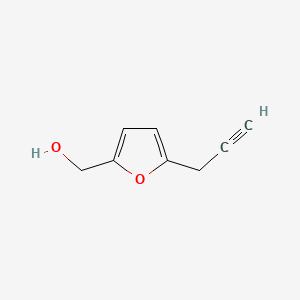
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
